(Z)-N'-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide
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Overview
Description
(Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide typically involves the reaction of a thiazole derivative with a hydrazonoyl cyanide. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The specific steps and conditions would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: This reaction could involve the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction might involve the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction could involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice would vary depending on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a more oxidized thiazole derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide could be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers could investigate its interactions with various biological targets.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. It might be tested in preclinical studies to evaluate its efficacy and safety as a drug candidate.
Industry
In industry, (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological activity. It might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide might include other thiazole derivatives with similar structural features. Examples could be:
- (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl chloride
- (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl bromide
Uniqueness
The uniqueness of (Z)-N’-(2,4-dimethylphenyl)-4-(p-tolyl)thiazole-2-carbohydrazonoyl cyanide could lie in its specific substitution pattern and the presence of the cyano group, which might confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-(4-methylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4S/c1-13-4-7-16(8-5-13)19-12-25-20(22-19)18(11-21)24-23-17-9-6-14(2)10-15(17)3/h4-10,12,23H,1-3H3/b24-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLUAILYXBUIDZ-MOHJPFBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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